molecular formula C22H21N3OS B11463982 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11463982
M. Wt: 375.5 g/mol
InChI Key: MUXCHHUMXMXDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde, phenylhydrazine, and isopropylthiol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with substituted functional groups replacing the original methoxy or phenyl groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in assays to evaluate its efficacy against various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A related compound with a similar heterocyclic structure, known for its therapeutic potential.

    Pyrano[2,3-d]pyrimidine: Another similar compound with applications in medicinal chemistry and material science.

Uniqueness

7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, phenyl, and propan-2-ylsulfanyl groups makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

7-(2-methoxyphenyl)-5-phenyl-4-propan-2-ylsulfanylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H21N3OS/c1-15(2)27-22-20-17(16-9-5-4-6-10-16)13-25(21(20)23-14-24-22)18-11-7-8-12-19(18)26-3/h4-15H,1-3H3

InChI Key

MUXCHHUMXMXDKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=NC2=C1C(=CN2C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.